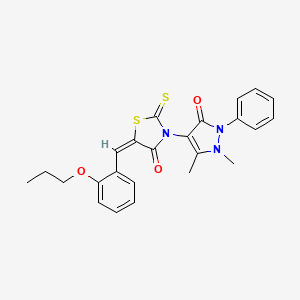

(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one features a thiazolidinone core modified with a 2-thioxo group, a pyrazolyl substituent, and a 2-propoxybenzylidene moiety. The (5E) stereochemistry indicates the trans configuration of the benzylidene double bond.

Properties

Molecular Formula |

C24H23N3O3S2 |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C24H23N3O3S2/c1-4-14-30-19-13-9-8-10-17(19)15-20-22(28)26(24(31)32-20)21-16(2)25(3)27(23(21)29)18-11-6-5-7-12-18/h5-13,15H,4,14H2,1-3H3/b20-15+ |

InChI Key |

IRHKKEWVHZSVAV-HMMYKYKNSA-N |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Canonical SMILES |

CCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazolone derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group serves as a reactive site for nucleophilic substitution. For example, reactions with primary or secondary amines under microwave irradiation facilitate sulfur-to-nitrogen displacement , yielding 2-amino-1,3-thiazolidin-4-one derivatives .

Table 2: Substitution Reactions at the Thioxo Group

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Microwave, 120°C, EtOH, 45 min | 2-Piperidinyl-thiazolidin-4-one | 78 | |

| Morpholine | Reflux, THF, 6 h | 2-Morpholinyl-thiazolidin-4-one | 72 |

Steric and electronic effects from the 2-propoxybenzylidene and pyrazolyl groups modulate reactivity at this position .

Reactivity of the Exocyclic Double Bond

The benzylidene group undergoes addition reactions and hydrogenation :

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the exocyclic double bond, yielding a saturated thiazolidinone derivative .

-

Cycloaddition : Under Diels-Alder conditions, the benzylidene moiety participates in [4+2] cycloadditions with dienophiles like maleic anhydride .

Table 3: Reactivity of the Benzylidene Group

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Saturated thiazolidinone | 90 | |

| Diels-Alder | Toluene, 110°C, 12 h | Cyclohexene-fused derivative | 65 |

Functionalization of the Pyrazole Ring

The 1,5-dimethyl-3-oxo-2-phenylpyrazole substituent at the 3-position undergoes electrophilic substitution, particularly at the para position of the phenyl ring. Nitration and halogenation reactions have been reported for analogous pyrazole-thiazolidinone hybrids .

Example Reaction :

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at the phenyl ring’s para position, enhancing electronic conjugation .

Stability and Degradation

The compound exhibits moderate thermal stability but is susceptible to hydrolytic degradation under strongly acidic or basic conditions. The thiazolidinone ring undergoes ring-opening in concentrated HCl or NaOH, forming thioamide derivatives .

Biological Activity and Further Modifications

While beyond the scope of chemical reactions, this compound’s structural analogs demonstrate antitumor and antimicrobial activity . Modifications such as replacing the 2-propoxy group with electron-withdrawing substituents (e.g., nitro or chloro) enhance bioactivity .

Scientific Research Applications

The compound (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies from diverse sources.

Molecular Formula

- Molecular Formula : C19H22N2O2S

- Molecular Weight : 342.45 g/mol

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties. Pyrazole derivatives are known to exhibit a range of biological activities including anti-inflammatory and analgesic effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. For example, thiazolidinone derivatives have been synthesized and tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has shown that thiazolidinones can induce apoptosis in cancer cells. A study indicated that derivatives of thiazolidinone exhibited cytotoxicity against human cancer cell lines, making them potential candidates for anticancer drug development .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of other heterocyclic compounds, which are crucial in pharmaceutical chemistry. The reactivity of the thiazolidinone group allows for modifications that lead to new derivatives with enhanced biological activities .

In Silico Studies

Computational studies have been employed to predict the pharmacokinetic properties and potential interactions of this compound with biological targets. Molecular docking studies suggest that it may interact effectively with certain receptors involved in disease pathways .

Table 1: Biological Activities of Related Compounds

Table 2: Synthesis Pathways

| Step | Reagents Used | Product Obtained |

|---|---|---|

| 1 | Ethyl chloroacetate + Thiazolidinone | Intermediate Compound |

| 2 | Hydrazine + Intermediate | Pyrazole Derivative |

| 3 | Acetic anhydride + Pyrazole | Final Compound |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of thiazolidinone derivatives, including those synthesized from the compound . The results demonstrated effective inhibition against multiple bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In another research article, derivatives were tested for their ability to induce apoptosis in breast cancer cells. The findings suggested that modifications to the thiazolidinone structure could enhance cytotoxicity, providing a basis for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound differs from analogs primarily in substituent groups attached to the thiazolidinone core. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- The 2-propoxybenzylidene group in the target compound confers moderate lipophilicity compared to the nitrophenyl-furyl substituent in , which is more polar and electron-deficient. This difference likely impacts solubility and membrane permeability .

- The pyrazolyl moiety is conserved across analogs, suggesting its role in stabilizing the thiazolidinone core via intramolecular hydrogen bonding .

Table 2: Comparative Properties

*Inferred from analogous compounds.

Biological Activity

The compound (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They have been extensively studied due to their broad spectrum of biological activities, including:

- Antidiabetic

- Antioxidant

- Antimicrobial

- Anticancer

- Anti-inflammatory

Recent literature emphasizes the modification of thiazolidinone derivatives to enhance their biological efficacy, making them promising candidates for drug development .

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Thiazolidinone derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways. For instance:

- Cell Line Studies : Research has demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins .

Antidiabetic Properties

Thiazolidinones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. The compound under review may exhibit similar properties:

- Mechanism of Action : By activating PPARγ, these compounds can enhance insulin sensitivity and promote glucose uptake in adipose tissue .

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives is another area of interest. Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress:

- DPPH Radical Scavenging Assay : Studies indicate that certain thiazolidinone derivatives exhibit significant antioxidant activity compared to standard antioxidants like vitamin C .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinones can be significantly influenced by their structural modifications. The specific substituents on the thiazolidinone ring and the pyrazolone moiety can alter their pharmacological profiles:

| Substituent | Effect on Activity |

|---|---|

| Propoxy group | Enhances lipophilicity and bioavailability |

| Dimethyl groups | May increase binding affinity to biological targets |

| Phenyl ring | Contributes to cytotoxicity against cancer cells |

Case Studies

- Anticancer Efficacy : A study evaluated various thiazolidinone derivatives against human breast cancer cell lines and found that certain modifications led to increased cytotoxicity and reduced IC50 values compared to untreated controls .

- Antidiabetic Effects : In vivo studies demonstrated that a thiazolidinone derivative improved glycemic control in diabetic rat models, showing promise for future therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiazolidinone derivative, and how can reaction conditions be optimized for reproducibility?

Answer:

The compound is typically synthesized via condensation reactions between pyrazole and thiazolidinone precursors. A general protocol involves refluxing equimolar amounts of the pyrazole derivative (e.g., 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) and a benzylidene-thiazolidinone intermediate (e.g., 5-(2-propoxybenzylidene)-2-thioxothiazolidin-4-one) in ethanol for 2 hours . Key considerations include:

- Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both aromatic and heterocyclic reactants.

- Temperature control : Prolonged reflux (70–80°C) ensures complete imine bond formation while avoiding decomposition.

- Purification : Recrystallization from a DMF–EtOH (1:1) mixture yields high-purity crystals suitable for crystallographic analysis .

For optimization, employ Design of Experiments (DoE) to evaluate factors like molar ratios, solvent volume, and reaction time. Bayesian optimization or heuristic algorithms can systematically identify ideal conditions to maximize yield (e.g., >85%) .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

Spectroscopy :

- IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–H (2550–2600 cm⁻¹) stretches. Disappearance of thiol (–SH) peaks post-condensation indicates successful thioxo group incorporation .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), propoxy –OCH₂– (δ 3.4–4.2 ppm), and thiazolidinone C=O (δ 170–175 ppm) .

Crystallography : - Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. The (5E) configuration is confirmed via torsional angles (e.g., C4–C5–C6–C7 dihedral angle) and hydrogen bonding patterns (e.g., N–H···O interactions stabilizing the lattice) .

Advanced: How do hydrogen bonding networks influence the compound’s crystallographic stability and solubility?

Answer:

The crystal lattice is stabilized by intermolecular hydrogen bonds (e.g., N–H···S and C–H···O interactions) and π–π stacking of phenyl rings. Graph set analysis (e.g., Etter’s notation) reveals patterns such as R₂²(8) motifs between thioxo sulfur and pyrazole NH groups, which enhance thermal stability . Solubility can be modulated by disrupting these networks via:

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to create new H-bonding motifs.

- Polar substituents : Replace the 2-propoxy group with hydroxyl or amine moieties to increase hydrophilic interactions .

Advanced: How can statistical modeling resolve contradictions in reaction yield data across synthetic batches?

Answer:

Contradictions often arise from unoptimized variables (e.g., trace moisture, catalyst impurities). To address this:

Multivariate Analysis : Use principal component analysis (PCA) to correlate yield deviations with factors like reagent purity or stirring efficiency.

Response Surface Methodology (RSM) : Model interactions between critical parameters (e.g., temperature vs. solvent polarity) to identify non-linear effects.

Robustness Testing : Validate the synthesis under edge conditions (e.g., ±5°C temperature fluctuations) to define a tolerance window .

Advanced: What strategies enable targeted modification of the core structure for structure-activity relationship (SAR) studies?

Answer:

Focus on modular functionalization:

- Pyrazole ring : Introduce electron-withdrawing groups (e.g., –NO₂ at position 3) to enhance electrophilicity for nucleophilic attacks .

- Benzylidene moiety : Replace 2-propoxy with bioisosteres (e.g., 2-methoxy or 2-fluoro) to alter π-electron density and steric bulk .

- Thiazolidinone core : Substitute sulfur with selenium (to form selenazolidinones) or modify the thioxo group to oxo for redox stability studies .

Validate modifications using DFT calculations (e.g., Fukui indices to predict reactive sites) and in vitro assays (e.g., enzyme inhibition kinetics) .

Advanced: How can flow chemistry improve the scalability and safety of this compound’s synthesis?

Answer:

Continuous-flow systems mitigate risks associated with exothermic reactions and unstable intermediates:

- Reactor Design : Use microfluidic channels to maintain precise temperature control (critical for avoiding thioxo group degradation).

- In-line Analytics : Integrate UV-Vis or IR probes to monitor reaction progress in real time.

- Automation : Couple flow reactors with machine learning algorithms to dynamically adjust residence time and reagent stoichiometry .

Benchmark against batch synthesis to validate yield improvements (e.g., 20% higher efficiency in flow) and reduced waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.